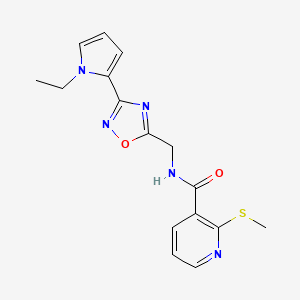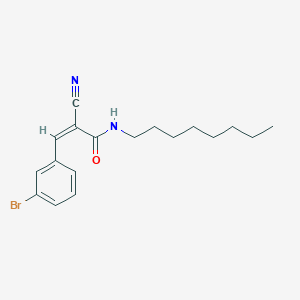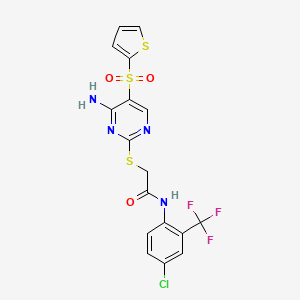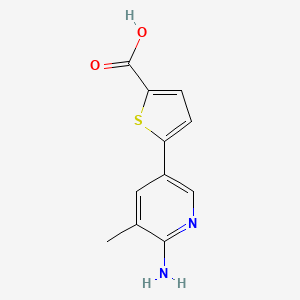
N-(1-cyanocyclobutyl)-1-(3-phenylprop-2-enoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-1-(3-phenylprop-2-enoyl)piperidine-4-carboxamide (CPCCOEt) is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Analytical Profiles in Biological Matrices
- Analytical Characterization : A study characterized similar psychoactive arylcyclohexylamines through various analytical techniques, including gas chromatography and mass spectrometry. This type of analysis is crucial for identifying and understanding the properties of compounds like N-(1-cyanocyclobutyl)-1-(3-phenylprop-2-enoyl)piperidine-4-carboxamide in biological matrices (De Paoli et al., 2013).
Synthesis and Evaluation in Medicinal Chemistry
- Synthesis for CNS Depressants : Another study involved the synthesis of various 1-arylcyclohexylamines, including compounds similar to the one , for evaluation as central nervous system depressants. These compounds were tested for their activity, showcasing the significance of such compounds in pharmaceutical research (Maddox et al., 1965).
Development of Antidementia Agents
- Anti-Acetylcholinesterase Activity : Research has been conducted on derivatives of piperidine for their anti-acetylcholinesterase activity, suggesting potential applications in treating dementia. This highlights the compound's relevance in neuropharmacological research (Sugimoto et al., 1990).
Neuroinflammation Imaging
- PET Radiotracer for Neuroinflammation : A study developed a PET radiotracer specific for a microglia-specific marker. This type of compound is valuable for imaging neuroinflammation in various neuropsychiatric disorders, illustrating the compound's utility in neuroimaging (Horti et al., 2019).
Antifouling Properties in Nanofiltration Membranes
- Improved Membrane Antifouling : Another research focused on the role of carboxyl groups in polyamide nanofiltration membranes, relevant to environmental science and technology. This demonstrates the compound's potential application in improving antifouling properties of membranes (Mo et al., 2012).
Antitumor Activities
- Novel Antitumor Compounds : Research on 2-cyanoaziridine-1-carboxamides, structurally related to the compound , showed activity against a variety of tumor cells. This signifies the compound's relevance in cancer research (Iyengar et al., 1999).
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(3-phenylprop-2-enoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c21-15-20(11-4-12-20)22-19(25)17-9-13-23(14-10-17)18(24)8-7-16-5-2-1-3-6-16/h1-3,5-8,17H,4,9-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHAFUWSNOXBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593632.png)
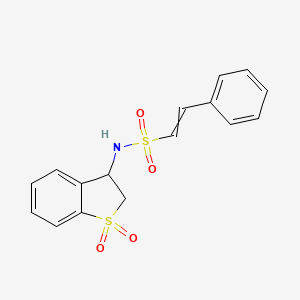
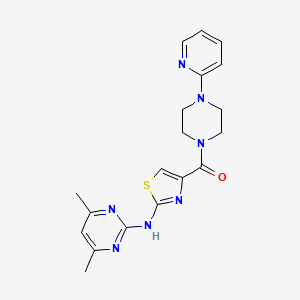
![2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2593636.png)
![3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2593637.png)
![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2593640.png)

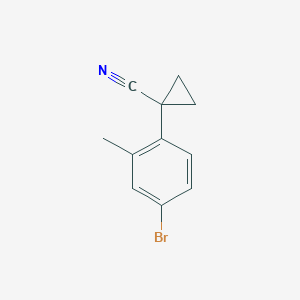
![[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid](/img/structure/B2593648.png)
